4-chloro-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
4-chloro-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones This compound is characterized by the presence of a chloro group, a cyclopropyl group, a triazole ring, and a phenyl group attached to a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through a condensation reaction between a hydrazine derivative and a suitable diketone or ketoester.
Chlorination: The chloro group can be introduced via a chlorination reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its triazole ring and dihydropyridazinone core are of particular interest for their potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. This could include its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or other industrially relevant chemicals. Its unique chemical properties can be leveraged to create innovative solutions for various applications.
Mechanism of Action
The mechanism of action of 4-chloro-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and dihydropyridazinone core can form specific interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or disruption of nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(4-methyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one
- 4-chloro-5-(4-ethyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one
- 4-chloro-5-(4-propyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 4-chloro-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one lies in its cyclopropyl group, which can impart distinct steric and electronic properties compared to its analogs with different alkyl groups. This can result in unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-5-(4-cyclopropyltriazol-1-yl)-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-14-13(20-9-12(18-19-20)10-6-7-10)8-17-21(15(14)22)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWQMDRNSUHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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